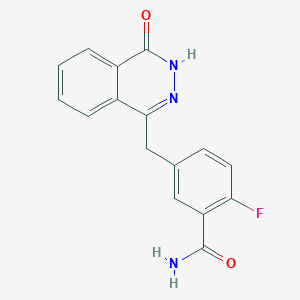

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Vue d'ensemble

Description

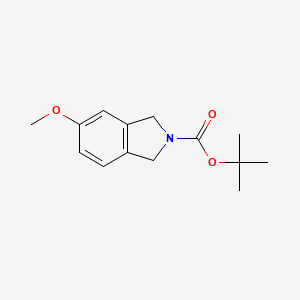

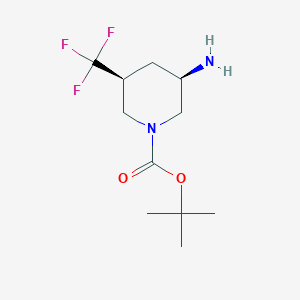

“2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” is an organic compound with the molecular formula C16H11FN2O3 . It has a molecular weight of 298.27 . This compound is used as an intermediate in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20)(H,21,22) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . The compound’s molar refractivity is 77.2±0.5 cm3, and it has a polar surface area of 79 Å2 . The compound is solid at room temperature .Applications De Recherche Scientifique

Crystal Structure and Synthesis:

- A study on similar fluorinated benzamides focused on their crystal structure and synthesis, offering insights into the molecular arrangements and potential applications in material science (Deng et al., 2014).

Antimicrobial Applications:

- Research on analogs of fluorinated benzamides, including those with similar structures to 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide, has demonstrated promising antimicrobial properties, particularly against various bacterial and fungal strains (N. Desai et al., 2013).

Herbicidal Activity:

- Fluorinated benzamides have been shown to have herbicidal activity, with research suggesting their effectiveness as protoporphyrinogen oxidase inhibitors, a mechanism used in commercial herbicides (Mingzhi Huang et al., 2005).

Potential Anti-HIV and CDK2 Inhibitors:

- Certain fluorinated benzamides have been synthesized and studied for their potential as anti-HIV-1 and CDK2 inhibitors, highlighting the versatility of these compounds in therapeutic applications (M. Makki et al., 2014).

Positron Emission Tomography (PET) Imaging:

- Fluorine-containing benzamide analogs have been used in PET imaging to assess the sigma2 receptor status of solid tumors, illustrating the compound's potential in diagnostic imaging (Z. Tu et al., 2007).

Colorimetric Sensing of Fluoride Anions:

- Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, related to fluorinated benzamides, shows that these compounds can act as colorimetric sensors for fluoride anions in solution, suggesting applications in chemical sensing and environmental monitoring (E. A. Younes et al., 2020).

Manufacturing Process for Olaparib Intermediate:

- A practical and scalable process was developed for synthesizing a key intermediate of Olaparib, a cancer treatment drug, which includes the compound this compound (Zhaohang Chen et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from attaching poly (ADP-ribose) to its target proteins. This inhibition disrupts the normal function of PARP, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of PARP by this compound affects several biochemical pathways. Most notably, it impacts the DNA repair pathway When PARP is inhibited, the repair of single-strand DNA breaks is hindered, which can lead to double-strand breaks

Result of Action

The result of the action of this compound is the induction of cell death . By inhibiting PARP and disrupting DNA repair, the compound can lead to the accumulation of DNA damage in cells, which can trigger programmed cell death or apoptosis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment , the presence of other interacting molecules, and the temperature . For instance, the compound is recommended to be stored in a dry room temperature environment , suggesting that moisture and temperature could affect its stability.

Propriétés

IUPAC Name |

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-13-6-5-9(7-12(13)15(18)21)8-14-10-3-1-2-4-11(10)16(22)20-19-14/h1-7H,8H2,(H2,18,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVRDDUXZVPUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)

![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)